molecular formula C20H19FN2O5 B3018205 Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate CAS No. 1351654-24-4

Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate

Cat. No.: B3018205
CAS No.: 1351654-24-4
M. Wt: 386.379
InChI Key: CAJRDVCDZOBNTF-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate is a chemical compound used in scientific research. It possesses diverse applications, ranging from drug synthesis to material science, making it a valuable tool for exploring innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the azetidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenoxy group: This is achieved through nucleophilic substitution reactions.

    Acetylation and esterification: The final steps involve acetylation and esterification to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate: This compound has a similar structure but includes a thiophene ring instead of a benzoate group.

    Methyl 4-(((4-fluorophenoxy)acetyl)amino)benzoate: This compound is similar but lacks the azetidine ring.

Uniqueness

Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

methyl 4-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c1-27-20(26)13-6-8-15(9-7-13)22-19(25)14-10-23(11-14)18(24)12-28-17-5-3-2-4-16(17)21/h2-9,14H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRDVCDZOBNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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